1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
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Overview
Description
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrrole family Pyrroles are five-membered aromatic rings containing one nitrogen atom This compound is characterized by the presence of isopropyl and dimethyl substituents at positions 1, 2, and 5, respectively, and a carboxylic acid group at position 3
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors . This suggests that 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid may also interact with various biological targets.
Mode of Action
Similar compounds have been shown to interact with their targets in a variety of ways, leading to a range of biological activities . It is plausible that this compound may also interact with its targets in a similar manner.
Biochemical Pathways
It is known that similar compounds can affect a variety of biological activities, suggesting that this compound may also influence multiple biochemical pathways .
Pharmacokinetics
The properties of similar compounds suggest that this compound may have comparable pharmacokinetic characteristics .
Result of Action
Similar compounds have been shown to have a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
Action Environment
Similar compounds have been shown to be influenced by various environmental factors . Therefore, it is plausible that the action of this compound may also be influenced by environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the condensation of a suitable amine with a diketone followed by cyclization can yield the desired pyrrole derivative. The reaction conditions typically involve refluxing the reactants in a solvent such as toluene or ethanol, with the addition of a catalyst like p-toluenesulfonic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations. The purification process may involve crystallization or chromatography techniques to isolate the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-3-carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of materials with specific electronic or optical properties, such as conductive polymers and dyes.
Comparison with Similar Compounds
2,5-Dimethyl-1H-pyrrole: Lacks the isopropyl and carboxylic acid groups, resulting in different chemical and biological properties.
1H-Pyrrole-2,5-dicarboxylic acid: Contains two carboxylic acid groups, leading to increased acidity and different reactivity.
1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxamide: The carboxamide group alters the compound’s hydrogen bonding and solubility properties.
Uniqueness: 1-Isopropyl-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is unique due to its specific combination of substituents, which confer distinct chemical reactivity and potential biological activity. The presence of both isopropyl and carboxylic acid groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2,5-dimethyl-1-propan-2-ylpyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-6(2)11-7(3)5-9(8(11)4)10(12)13/h5-6H,1-4H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWRKNQFRGKDGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C(C)C)C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80407114 |
Source
|
Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847744-27-8 |
Source
|
Record name | 2,5-Dimethyl-1-(propan-2-yl)-1H-pyrrole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80407114 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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